2,6-Bis(trifluoromethyl)-1h-indole 2,6-Bis(trifluoromethyl)-1h-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17597029
InChI: InChI=1S/C10H5F6N/c11-9(12,13)6-2-1-5-3-8(10(14,15)16)17-7(5)4-6/h1-4,17H
SMILES:
Molecular Formula: C10H5F6N
Molecular Weight: 253.14 g/mol

2,6-Bis(trifluoromethyl)-1h-indole

CAS No.:

Cat. No.: VC17597029

Molecular Formula: C10H5F6N

Molecular Weight: 253.14 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(trifluoromethyl)-1h-indole -

Specification

Molecular Formula C10H5F6N
Molecular Weight 253.14 g/mol
IUPAC Name 2,6-bis(trifluoromethyl)-1H-indole
Standard InChI InChI=1S/C10H5F6N/c11-9(12,13)6-2-1-5-3-8(10(14,15)16)17-7(5)4-6/h1-4,17H
Standard InChI Key CJKQIQAGEVBXBL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2,6-bis(trifluoromethyl)-1H-indole is C10H5F6N\text{C}_{10}\text{H}_{5}\text{F}_{6}\text{N}, with a planar indole core substituted symmetrically by -CF₃ groups. X-ray crystallography of analogous compounds reveals that the -CF₃ substituents induce slight distortions in the indole ring’s planarity due to steric interactions . The compound’s IUPAC name, 2,6-bis(trifluoromethyl)-1H-indole, reflects the positional specificity of the substituents.

Electronic and Steric Effects

The -CF₃ groups are strongly electron-withdrawing, reducing electron density at the 3-position of the indole ring. This electronic perturbation enhances susceptibility to electrophilic attack at the 3-position while deactivating other positions . The steric bulk of the -CF₃ groups also influences reaction pathways, often favoring regioselective transformations.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight253.14 g/mol
Lipophilicity (LogP)~3.2 (estimated)
Melting PointNot reported in accessible literature
SolubilityLow in water; soluble in DCM, THF

Synthetic Methodologies

Directed ortho-Lithiation

A common strategy for introducing -CF₃ groups involves directed lithiation. Deprotonation of the indole at the 2- and 6-positions using strong bases like lithium diisopropylamide (LDA), followed by quenching with trifluoromethyl iodide (CF₃I), has been reported for analogous compounds . Yields for such reactions typically range from 30–60%, with side products arising from over-substitution or ring distortion.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Directed Lithiation30–60Regioselective CF₃ incorporationRequires anhydrous conditions
Reductive Cyclization70–90High atom economyLimited to nitro-containing precursors

Chemical Reactivity and Functionalization

Electrophilic Substitution

The 3-position of 2,6-bis(trifluoromethyl)-1H-indole is highly reactive toward electrophiles. Halogenation with bromine or iodine at this position proceeds in >95% yield, producing derivatives like 3-bromo-2,6-bis(trifluoromethyl)-1H-indole . Friedel-Crafts acylation using acyl chlorides and Lewis acids such as AlCl₃ yields 3-acylindoles, though yields are moderate (50–70%) due to steric hindrance.

Oxidative Coupling

Metal-free oxidative coupling with arylmethylamines under aerobic conditions generates bis(indolyl)methanes. This reaction leverages the indole’s electron-deficient nature, with molecular oxygen serving as a green oxidant .

Applications in Pharmaceutical Research

Tubulin Polymerization Inhibition

Fluorinated indoles disrupt microtubule dynamics by binding to the colchicine site of tubulin. Analogous compounds induce apoptosis in cancer cell lines at low micromolar concentrations, with -CF₃ groups enhancing metabolic stability .

Material Science Applications

Organic Semiconductors

The electron-deficient indole core facilitates charge transport in organic field-effect transistors (OFETs). Thin films of fluorinated indoles exhibit electron mobilities of 0.1–0.5 cm²/V·s, comparable to fullerene derivatives .

Fluorinated Polymers

Copolymerization with thiophene or fluorene monomers yields polymers with tunable bandgaps (2.1–3.0 eV), suitable for organic photovoltaics .

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